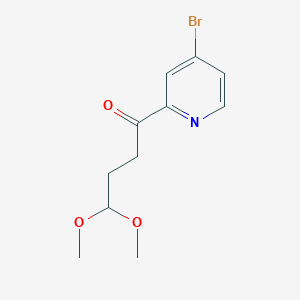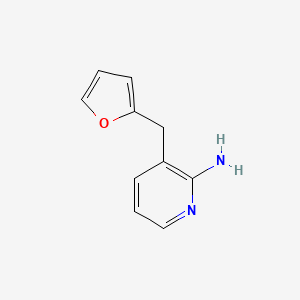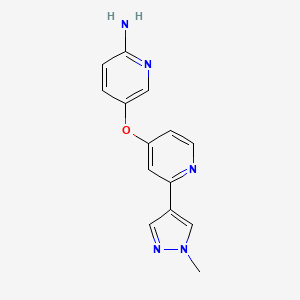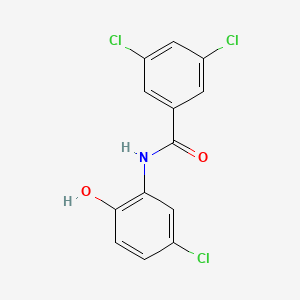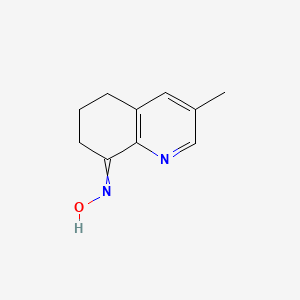
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline
Vue d'ensemble
Description
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of a methyl group at the third position and a nitroso group at the eighth position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the nitration of 3-methyl-1,5,6,7-tetrahydroquinoline using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the nitroso group is introduced at the eighth position of the tetrahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cell death. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,5,6,7-tetrahydroquinoline: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
8-Nitroso-1,5,6,7-tetrahydroquinoline: Lacks the methyl group, which can influence its chemical properties and interactions.
3-Methyl-8-nitro-1,5,6,7-tetrahydroquinoline: Contains a nitro group instead of a nitroso group, leading to different redox properties.
Uniqueness
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is unique due to the presence of both a methyl and a nitroso group on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
62230-66-4 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c1-7-5-8-3-2-4-9(12-13)10(8)11-6-7/h5-6,13H,2-4H2,1H3 |
Clé InChI |
QBPWUNPJCPLSRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=NO)CCC2)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

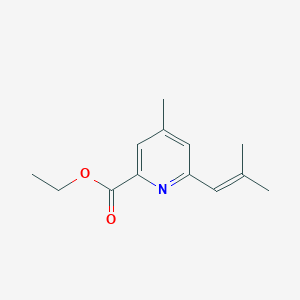
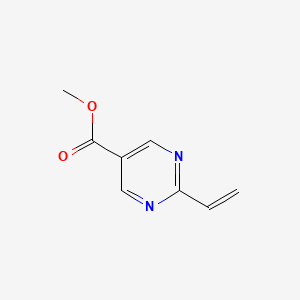
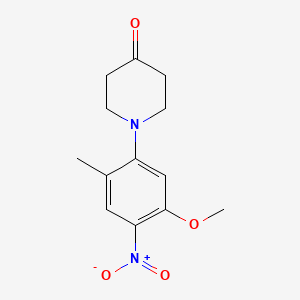
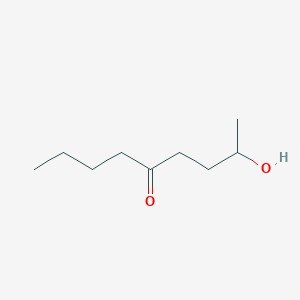
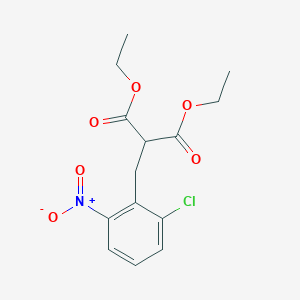
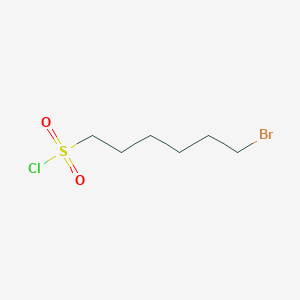

![1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B8321144.png)
